Punicafolin

Description

Properties

IUPAC Name |

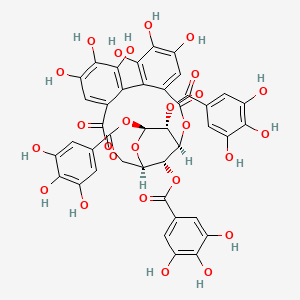

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBVYZVSXAZMAY-UUUCSUBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30O26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030158 |

Source

|

| Record name | Punicafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88847-11-4 |

Source

|

| Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Punicafolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Punicafolin: A Technical Guide to its Chemical Structure, Biological Activity, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicafolin, an ellagitannin found in pomegranate (Punica granatum) and other plants, has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of Punicafolin, its multifaceted biological activities, and the underlying molecular mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of Punicafolin

Punicafolin is a complex hydrolyzable tannin. Its structure is characterized by a central glucose core to which multiple phenolic groups are attached.

Table 1: Chemical Identifiers and Properties of Punicafolin

| Property | Value | Source |

| IUPAC Name | [(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.0⁴,⁹.0¹⁰,¹⁵]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | PubChem |

| Molecular Formula | C₄₁H₃₀O₂₆ | PubChem |

| Molecular Weight | 938.67 g/mol | PubChem |

| SMILES | C1[C@@H]2--INVALID-LINK--OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O">C@HOC(=O)C7=CC(=C(C(=C7)O)O)O | PubChem |

| InChI Key | DPBVYZVSXAZMAY-UUUCSUBKSA-N | PubChem |

Biological Activities and Quantitative Data

Punicafolin exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. While specific quantitative data for Punicafolin is limited in the available literature, data for the closely related and more extensively studied compound, Punicalagin, provides valuable insights into the potential potency of Punicafolin.

Anti-Cancer Activity

Punicafolin has been shown to possess tumor-suppressive effects, primarily through the inhibition of matrix metalloproteinases (MMPs), enzymes crucial for cancer cell invasion and metastasis.[1]

Table 2: Anti-proliferative and Cytotoxic IC₅₀ Values of Related Compounds

| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Source |

| Punicalagin | Human PBMCs | Proliferation | 38.52 | [2][3] |

| Ellagic Acid | Human PBMCs | Proliferation | 7.56 | [2][3] |

| Punicalin | Human PBMCs | Proliferation | 69.95 | [2][3] |

| Pomegranate Peel Extract | Human PBMCs | Proliferation | 49.05 | [2][3] |

| Punicalagin | Human PBMCs | Cytotoxicity | 91.07 | [4] |

| Ellagic Acid | Human PBMCs | Cytotoxicity | 43.43 | [4] |

| Punicalin | Human PBMCs | Cytotoxicity | 113.4 | [4] |

| Pomegranate Peel Extract | Human PBMCs | Cytotoxicity | 109.5 | [4] |

Note: Lower IC₅₀ values indicate greater potency.

Anti-Inflammatory Activity

Punicafolin and related compounds modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5] This modulation leads to a reduction in the production of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Related Pomegranate Constituents

| Compound/Extract | Cell Line | Target | Effect | Source |

| Pomegranate Peel Polyphenols | RAW 264.7 | IL-6, TNF-α, iNOS, COX-2 | Downregulation of expression | [5] |

| Punicalagin | THP-1 | MMP-9 | Inhibition of secretion and expression | [6] |

| Ellagic Acid | THP-1 | MMP-9 | Inhibition of secretion and expression | [6] |

Antioxidant Activity

The antioxidant properties of Punicafolin are attributed to its polyphenolic structure, which enables it to scavenge free radicals.

Table 4: Antioxidant Activity of Punicalagin

| Assay | IC₅₀ (µg/mL) | Source |

| ABTS | 1.1 | [7] |

| DPPH | 17.1 | [7] |

| H₂O₂ scavenging | 24 | [7] |

| Ferrous ion-chelating | 45.4 | [7] |

Signaling Pathways Modulated by Punicafolin and Related Compounds

Punicafolin exerts its biological effects by modulating critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Punicafolin and related ellagitannins have been shown to inhibit NF-κB activation.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of the MAPK pathway is a hallmark of many cancers. Polyphenols from pomegranate have been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38, ERK, and JNK.[5]

References

- 1. Punicafolin|C41H30O26|CAS 88847-11-4 [benchchem.com]

- 2. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory Activity of Punicalagin, Punicalin, and Ellagic Acid Differs from the Effect of Pomegranate Peel Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ellagitannins of the fruit rind of pomegranate (Punica granatum) antagonize in vitro the host inflammatory response mechanisms involved in the onset of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-proliferative activity and protection against oxidative DNA damage by punicalagin isolated from pomegranate husk - PubMed [pubmed.ncbi.nlm.nih.gov]

Punicafolin: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicafolin, an ellagitannin first discovered in 1985, has garnered scientific interest for its potential therapeutic properties, particularly its anti-tumor activities. This technical guide provides a comprehensive overview of the discovery of Punicafolin, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a focus on its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

Punicafolin was first isolated from the leaves of Punica granatum (pomegranate) by Tanaka, Nonaka, and Nishioka in 1985.[1] It is also found in Phyllanthus emblica (Indian gooseberry).[1] While Punicafolin is a known constituent of these plants, quantitative data on its specific concentration in various plant parts remains limited in publicly available literature. However, studies on the total phenolic and tannin content of Punica granatum leaves provide an indication of the potential yield of this class of compounds.

Table 1: Total Phenolic and Tannin Content in Punica granatum Leaf Extracts

| Extraction Solvent | Total Phenols (mg/g DW of extract) | Total Tannins (mg/g DW of extract) |

| Ethanolic | 394.16 | 210.5 |

Source: Sreedevei et al., 2017[2] Note: This table represents the total phenolic and tannin content and not the specific concentration of Punicafolin.

Physicochemical Properties

Punicafolin is a hydrolyzable tannin with the chemical formula C41H30O26 and a molecular weight of 938.63 g/mol .[1] Its structure consists of a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups.

Experimental Protocols

Extraction and Isolation

A definitive, standardized protocol for the exclusive isolation of Punicafolin is not extensively detailed in the available literature. However, based on the successful isolation of related ellagitannins, such as punicalagin, from pomegranate, a general workflow can be proposed. This typically involves a multi-step process of solvent extraction followed by chromatographic purification.

3.1.1. General Extraction Workflow

3.1.2. Detailed Methodologies

-

Solvent Extraction: Maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are common techniques. A hydroethanolic solvent (e.g., 60:40 ethanol:water, v/v) is often employed.[3]

-

Column Chromatography:

-

Amberlite XAD-16: This non-ionic, hydrophobic resin is effective for capturing tannins from aqueous extracts. After loading the crude extract, the column is washed with water to remove sugars and other polar compounds, followed by elution of the tannins with methanol or ethanol.

-

Sephadex LH-20: This lipophilic dextran gel is widely used for the separation of polyphenols. Elution is typically performed with ethanol or methanol.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique for the final purification of Punicafolin. A reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an acidified water (e.g., with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. For the related compound punicalagin, a mobile phase of 14% methanol in 0.1% trifluoroacetic acid solution has been used.[4] The fractions containing Punicafolin are collected and the solvent is removed to yield the pure compound.

Characterization

The structure and purity of isolated Punicafolin are confirmed using a combination of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Punicafolin exhibits characteristic absorption maxima in the UV region due to its phenolic nature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester groups, and aromatic (C=C) functionalities present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (such as HSQC and HMBC) experiments are crucial for the complete structural elucidation of Punicafolin, allowing for the assignment of all proton and carbon signals and the determination of the connectivity of the different structural units.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Punicafolin. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which aids in structural confirmation.[6][7]

Biological Activity and Signaling Pathways

Punicafolin has demonstrated significant biological activities, most notably its ability to suppress tumor cell invasiveness.[8] This effect is primarily attributed to its inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]

Inhibition of MMP-2 and MMP-9

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). The overexpression and activation of MMP-2 and MMP-9 are strongly associated with tumor invasion and metastasis. Punicafolin has been shown to directly inhibit the enzymatic activity of MMP-2 and MMP-9. While the precise molecular interactions are still under investigation, it is hypothesized that the polyphenolic structure of Punicafolin allows it to chelate the zinc ion in the active site of the MMPs, thereby inhibiting their function.[9]

Modulation of Signaling Pathways

While direct enzymatic inhibition is a key mechanism, the broader effects of Punicafolin and related ellagitannins are also linked to the modulation of intracellular signaling pathways that regulate MMP expression and activity. Although much of the detailed research has been conducted on the related compound punicalagin and general pomegranate extracts, the findings provide a likely framework for the action of Punicafolin.

Key signaling pathways implicated include:

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a critical regulator of inflammation and cancer progression. Its activation leads to the transcription of numerous genes, including those encoding MMPs. Punicalagin has been shown to inhibit the activation of NF-κB.[10][11] This is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thus preventing the translocation of the active p65 subunit to the nucleus.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer. Punicalagin has been shown to modulate MAPK signaling, although the specific effects can be cell-type dependent.[12][13]

4.2.1. Proposed Signaling Pathway for Punicafolin-Mediated Inhibition of MMP-2/9

Future Directions

While Punicafolin shows promise as a therapeutic agent, further research is needed to fully elucidate its potential. Key areas for future investigation include:

-

Quantitative analysis of Punicafolin in its natural sources to optimize extraction yields.

-

Development of a standardized and scalable protocol for the isolation and purification of Punicafolin.

-

In-depth studies to fully characterize the molecular interactions between Punicafolin and its targets, including MMPs and components of key signaling pathways.

-

Preclinical and clinical studies to evaluate the safety and efficacy of Punicafolin in various disease models.

Conclusion

Punicafolin is a promising natural compound with demonstrated anti-tumor activity, primarily through the inhibition of MMP-2 and MMP-9. This technical guide has provided an overview of its discovery, natural sources, and the current understanding of its mechanism of action. The detailed experimental approaches outlined here can serve as a foundation for further research and development of Punicafolin as a potential therapeutic agent.

References

- 1. Punicafolin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Valorization of Punica granatum L. Leaves Extracts as a Source of Bioactive Molecules [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Punicafolin|C41H30O26|CAS 88847-11-4 [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Punicalagin inhibited proliferation, invasion and angiogenesis of osteosarcoma through suppression of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

Punicafolin: A Comprehensive Technical Guide on its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicafolin, an ellagitannin found predominantly in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica, is a key player in plant secondary metabolism.[1][2] This technical guide provides an in-depth exploration of Punicafolin, covering its biosynthesis, role in plant defense and stress response, and its significant biological activities. This document details experimental protocols for its study and presents quantitative data in a structured format. Furthermore, it visualizes the complex biochemical pathways and experimental workflows associated with Punicafolin using Graphviz diagrams, offering a comprehensive resource for researchers in phytochemistry, plant biology, and drug discovery.

Introduction to Punicafolin

Punicafolin is a hydrolyzable tannin, specifically an ellagitannin, with the chemical name 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose.[2] It is an isomer of tellimagrandin II.[2] Found in the leaves of pomegranate (Punica granatum) and Indian gooseberry (Phyllanthus emblica), Punicafolin contributes to the rich phytochemical profile of these plants.[1][2] Ellagitannins are known for their significant biological activities, and Punicafolin is no exception, demonstrating potent antioxidant, anti-inflammatory, and anti-cancer properties. Its role extends beyond its medicinal potential, as it is integral to the plant's defense mechanisms and response to environmental stressors.

Biosynthesis of Punicafolin

The biosynthesis of Punicafolin follows the general pathway of ellagitannin production, which originates from the shikimate pathway and the pentose phosphate pathway. The process begins with the synthesis of gallic acid, a key phenolic precursor.

Key Precursors:

-

Gallic Acid: Derived from the shikimate pathway.

-

Glucose: From the pentose phosphate pathway.

Proposed Biosynthetic Pathway:

The precise enzymatic steps leading to Punicafolin are not yet fully elucidated. However, based on the known biosynthesis of related ellagitannins, a putative pathway can be proposed. The initial steps involve the esterification of a glucose molecule with gallic acid to form gallotannins, with pentagalloylglucose being a key intermediate. Oxidative coupling of galloyl groups on the glucose core then leads to the formation of the characteristic hexahydroxydiphenoyl (HHDP) group of ellagitannins. In the case of Punicafolin, specific galloyl and HHDP moieties are attached at the 1, 2, 3, 4, and 6 positions of the glucose molecule.

Role in Plant Secondary Metabolism and Stress Response

Secondary metabolites, including tannins like Punicafolin, are crucial for a plant's interaction with its environment. They are not essential for primary growth and development but play a vital role in defense against herbivores, pathogens, and in mitigating abiotic stresses.

-

Defense against Herbivores: The astringent taste of tannins deters feeding by herbivores.

-

Antimicrobial Activity: Punicafolin and other tannins can inhibit the growth of pathogenic fungi and bacteria.

-

Abiotic Stress Response: Plants accumulate phenolic compounds, including ellagitannins, in response to various abiotic stresses such as drought, high salinity, and UV radiation. The antioxidant properties of Punicafolin help to neutralize reactive oxygen species (ROS) generated during stress, thereby protecting cellular components from oxidative damage. Studies on pomegranate have shown that drought stress can lead to an increase in the concentration of bioactive compounds.

Quantitative Data on Biological Activities

Punicafolin exhibits a range of biological activities with potential therapeutic applications. The following tables summarize the available quantitative data.

| Activity | Assay/Model System | Concentration/Dose | Effect | Reference |

| Anti-inflammatory | In vitro | Not specified | Inhibition of inflammatory markers | [3] |

| Antioxidant | DPPH radical scavenging | IC50 values vary | Potent radical scavenging activity | |

| ABTS radical scavenging | IC50 values vary | Significant radical scavenging capacity | ||

| Anticancer | Dog tumor models | Not specified | Tumor suppressive effects | [2] |

| In vitro cancer cell lines | Not specified | Inhibition of tumor cell invasiveness |

Experimental Protocols

Extraction and Purification of Punicafolin

This protocol is adapted from methods used for the extraction and purification of ellagitannins like punicalagin from pomegranate leaves.

Materials:

-

Fresh or dried leaves of Punica granatum or Phyllanthus emblica

-

Methanol or ethanol (80%)

-

Rotary evaporator

-

Freeze-dryer

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

Protocol:

-

Extraction:

-

Grind the dried leaf material into a fine powder.

-

Extract the powder with 80% methanol or ethanol at room temperature with constant stirring for 24 hours.

-

Filter the extract and repeat the extraction process with the residue.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C.

-

Lyophilize the concentrated extract to obtain a crude powder.

-

-

Purification by HPLC:

-

Dissolve the crude extract in the mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-40 min, 30-50% B; 40-45 min, 50-5% B.

-

Monitor the elution at 280 nm.

-

Collect the fraction corresponding to the Punicafolin peak.

-

Confirm the purity of the isolated Punicafolin using analytical HPLC and mass spectrometry.

-

Antioxidant Activity Assay (DPPH Method)

Materials:

-

Punicafolin solution (in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

Spectrophotometer

Protocol:

-

Prepare different concentrations of Punicafolin solution in methanol.

-

In a microplate, add 100 µL of each Punicafolin concentration to 100 µL of DPPH solution.

-

Use methanol as a blank and a DPPH solution without the sample as a control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value, which is the concentration of Punicafolin required to scavenge 50% of the DPPH radicals.

Signaling Pathways

While specific signaling pathways for Punicafolin in plants are not well-documented, its known biological activities in other systems and the general mechanisms of plant stress response allow for the postulation of its involvement in key plant signaling cascades. As a potent antioxidant, Punicafolin likely modulates pathways involving reactive oxygen species (ROS), which act as signaling molecules in plants. Furthermore, its anti-inflammatory properties in animal models suggest a potential interaction with plant defense signaling pathways that share common elements, such as the mitogen-activated protein kinase (MAPK) cascade.

Conclusion and Future Perspectives

Punicafolin stands out as a significant secondary metabolite with a dual role in plant defense and as a potential therapeutic agent. This guide has provided a comprehensive overview of its biosynthesis, its function in plant stress responses, and its notable biological activities. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers.

Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes involved in Punicafolin synthesis will enable metabolic engineering approaches to enhance its production in plants or microbial systems.

-

In-depth Role in Plant Stress Physiology: Further studies are needed to understand the precise mechanisms by which Punicafolin contributes to stress tolerance in Punica granatum and Phyllanthus emblica.

-

Clinical Validation of Biological Activities: While preclinical data is promising, rigorous clinical trials are necessary to validate the therapeutic potential of Punicafolin for various diseases.

The continued exploration of Punicafolin holds great promise for advancements in agriculture, medicine, and biotechnology.

References

A Technical Guide to the Preliminary Biological Activity Screening of Punicafolin

For Researchers, Scientists, and Drug Development Professionals

Introduction: Punicafolin is an ellagitannin, a type of hydrolyzable tannin, identified in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica.[1] As a member of the tannin family, which is well-regarded for a wide spectrum of biological activities, Punicafolin presents a compelling subject for pharmacological investigation. While specific research on Punicafolin is still emerging, preliminary evidence has suggested potential tumor-suppressive effects.[1]

This technical guide outlines a proposed framework for the preliminary biological activity screening of Punicafolin. Due to the limited availability of direct quantitative data for Punicafolin, this document leverages data from the closely related and extensively studied ellagitannin, Punicalagin, as well as pomegranate extracts, to establish a foundational screening strategy. The methodologies and potential pathways described herein are intended to guide researchers in designing experiments to elucidate the therapeutic potential of Punicafolin. The primary areas of focus for this preliminary screening are its potential antioxidant, anti-inflammatory, and anticancer activities.[2][3]

Antioxidant Activity Screening

Polyphenolic compounds are renowned for their antioxidant capabilities, primarily through free radical scavenging and metal chelation.[4] The screening of Punicafolin for these properties is a logical first step.

Comparative Quantitative Data (Reference Compounds)

The following table summarizes the antioxidant activity of Punicalagin and Pomegranate Peel Extract (PPE), which is rich in ellagitannins. These values serve as a benchmark for assessing the potential potency of Punicafolin.

| Assay | Test Compound | Metric | Result | Reference |

| DPPH Radical Scavenging | Pomegranate Peel Extract | IC50 | 12.49 ± 0.60 µg/mL | [5] |

| DPPH Radical Scavenging | Ascorbic Acid (Control) | IC50 | 6.61 µg/mL | [5] |

| H₂O₂ Scavenging | Pomegranate Peel Extract | IC50 | 19.96 ± 0.02 µg/mL | [6] |

| ABTS Radical Scavenging | Pomegranate Peel Extract | IC50 | 3.606 µg/mL | [6] |

| Ferric Reducing Antioxidant Power (FRAP) | Pomegranate Peel Extract | Reducing Power | 185.56 - 251.02 mg AAE/100 g | [7] |

IC50: The concentration required to scavenge 50% of free radicals. A lower IC50 indicates higher antioxidant activity. AAE: Ascorbic Acid Equivalent.

Experimental Workflow and Protocols

A standard initial screening workflow involves a series of in vitro assays to measure different facets of antioxidant activity.

Caption: General workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][8]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow, which is quantifiable via spectrophotometry.[6]

-

Reagents: DPPH (in methanol), Punicafolin (dissolved in a suitable solvent like DMSO or methanol), and a positive control (e.g., Ascorbic Acid).

-

Procedure: a. Prepare a series of dilutions of Punicafolin. b. In a 96-well plate, add a fixed volume of DPPH solution to each well. c. Add an equal volume of the Punicafolin dilutions (or control/solvent blank) to the wells. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

-

Endpoint: The IC50 value is determined by plotting the % inhibition against the concentration of Punicafolin.

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in numerous diseases. Ellagitannins like Punicalagin have demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling pathways.[3][9]

Key Signaling Pathways to Investigate

Studies on related compounds suggest that the anti-inflammatory effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.[9][10] In macrophages stimulated by lipopolysaccharide (LPS), these pathways lead to the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[9][10]

Caption: Hypothesized anti-inflammatory action of Punicafolin.

Detailed Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Principle: This assay quantifies the production of nitric oxide (a pro-inflammatory mediator) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[9][10]

-

Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of Punicafolin for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls. d. After incubation, collect the cell culture supernatant. e. Mix an equal volume of supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). f. Incubate for 10-15 minutes at room temperature. g. Measure the absorbance at approximately 540 nm.

-

Endpoint: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The ability of Punicafolin to inhibit NO production compared to the LPS-only control is determined. A preliminary cytotoxicity assay (e.g., MTT) should be performed to ensure the observed inhibition is not due to cell death.

Anticancer Activity Screening

Pomegranate extracts and their constituent ellagitannins, particularly Punicalagin, have demonstrated significant anticancer properties across various cancer cell lines.[2][11] These effects include inhibiting cell proliferation, inducing apoptosis (programmed cell death), and suppressing invasion and metastasis.[11][12] The mechanism often involves the modulation of critical cell signaling pathways.[2][12]

Key Signaling Pathways to Investigate

The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cancer cell survival, proliferation, and growth. Punicalagin has been shown to inhibit these pathways in various cancer models, making them prime targets for investigation with Punicafolin.[11]

Caption: Potential anticancer signaling targets for Punicafolin.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity

-

Principle: The MTT assay is a colorimetric test to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

-

Cell Lines: A panel of cancer cell lines should be used for initial screening (e.g., prostate PC-3, breast MDA-MB-231, lung A549, colon HT-29).[12][13] A non-cancerous cell line should be included to assess selective toxicity.

-

Procedure: a. Seed cells in a 96-well plate and allow them to attach for 24 hours. b. Treat the cells with a range of concentrations of Punicafolin for a specified duration (e.g., 24, 48, or 72 hours). c. After treatment, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). d. Incubate for 2-4 hours to allow formazan crystals to form. e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). f. Measure the absorbance of the colored solution on a microplate reader (typically around 570 nm).

-

Endpoint: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (concentration that inhibits 50% of cell growth) is calculated to quantify the cytotoxic potency of Punicafolin.

Conclusion

Punicafolin, as an ellagitannin from Punica granatum, holds considerable promise for biological activity. This guide provides a strategic framework for its initial screening, focusing on its antioxidant, anti-inflammatory, and anticancer potential. By employing established protocols and drawing comparisons with related compounds like Punicalagin, researchers can systematically evaluate the pharmacological profile of Punicafolin. The positive identification of activity in these preliminary assays will justify further, more mechanistic studies to fully characterize its therapeutic potential and mode of action. Direct experimental validation is essential to confirm the hypotheses presented in this guide.

References

- 1. Punicafolin - Wikipedia [en.wikipedia.org]

- 2. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. A Comprehensive Review of Punica granatum (Pomegranate) Properties in Toxicological, Pharmacological, Cellular and Molecular Biology Researches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Determination of Punicalagins Content, Metal Chelating, and Antioxidant Properties of Edible Pomegranate (Punica granatum L) Peels and Seeds Grown in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Pomegranate Juice and Punicalagin [scirp.org]

- 9. Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploring Punicalagin Potential Against Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Pomegranate ( Punica granatum ) in Cancer Prevention and Treatment: Modulating Signaling Pathways From Inflammation to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Punicafolin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicafolin, an ellagitannin found in pomegranate (Punica granatum) and Indian gooseberry (Phyllanthus emblica), is a subject of growing interest within the scientific community. This technical guide provides a comprehensive overview of Punicafolin, including its physicochemical properties, and delves into its significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into its molecular mechanisms of action, particularly its influence on key signaling pathways.

Physicochemical Properties of Punicafolin

Punicafolin is a complex polyphenol with a distinct chemical structure that contributes to its biological activities. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88847-11-4 | [1] |

| Molecular Formula | C₄₁H₃₀O₂₆ | [1] |

| Molecular Weight | 938.7 g/mol | [1] |

| Alternate Name | 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose |

Biological Activities and Mechanisms of Action

Punicafolin has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in various therapeutic areas.

Anti-Tumor Activity via MMP Inhibition

Punicafolin has been shown to possess tumor-suppressive properties, partly through its ability to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis. By inhibiting these enzymes, Punicafolin can potentially impede cancer cell migration and invasion.

Anti-Inflammatory Effects

Punicafolin exhibits anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response. Its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is of particular significance.

-

NF-κB Signaling Pathway: In the canonical pathway, stimuli such as TNF-α or IL-1 lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3][4] Punicafolin is suggested to interfere with this cascade, potentially by inhibiting the degradation of IκBα.

-

MAPK Signaling Pathway: The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[5] Upon stimulation, these kinases are phosphorylated, leading to the activation of transcription factors that promote the expression of inflammatory mediators. Punicafolin has been observed to suppress the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the inflammatory response.[5][6]

Hyaluronidase Inhibition

Punicafolin has been identified as an inhibitor of hyaluronidase. This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition can have implications in processes such as inflammation and cancer progression.

Experimental Protocols

The following are generalized protocols for assessing the biological activities of Punicafolin. Researchers should optimize these protocols based on their specific experimental conditions.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect the enzymatic activity of MMP-2 and MMP-9 and to assess the inhibitory effect of Punicafolin.

Materials:

-

SDS-PAGE gel (containing 0.1% gelatin)

-

Cell culture supernatants or tissue lysates containing MMPs

-

Punicafolin (at various concentrations)

-

Non-reducing sample buffer

-

Triton X-100 washing buffer

-

Incubation buffer (containing CaCl₂ and ZnCl₂)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Prepare cell culture supernatants or tissue lysates.

-

Mix samples with a non-reducing sample buffer. Do not heat the samples.

-

Load samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with Triton X-100 washing buffer to remove SDS and allow for enzyme renaturation.

-

Incubate the gel in the incubation buffer with and without various concentrations of Punicafolin at 37°C for 12-24 hours.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel. Zones of MMP activity will appear as clear bands against a blue background. The reduction in the intensity of these bands in the presence of Punicafolin indicates inhibition.[7]

Hyaluronidase Inhibition Assay (Turbidimetric Method)

This assay measures the ability of Punicafolin to inhibit the enzymatic activity of hyaluronidase.

Materials:

-

Hyaluronidase enzyme solution

-

Hyaluronic acid (substrate)

-

Punicafolin (at various concentrations)

-

Sodium phosphate buffer

-

Acidic albumin solution

-

96-well microplate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, pre-incubate the hyaluronidase enzyme with various concentrations of Punicafolin in a sodium phosphate buffer at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the hyaluronic acid substrate to each well.

-

Incubate the mixture at 37°C for a specific duration (e.g., 45 minutes).

-

Stop the reaction by adding an acidic albumin solution. This will precipitate the undigested hyaluronic acid, leading to turbidity.

-

Measure the absorbance of the resulting turbidity at 600 nm using a spectrophotometer.

-

A decrease in turbidity in the presence of Punicafolin indicates inhibition of hyaluronidase activity.[8][9] The percentage of inhibition can be calculated relative to a control without the inhibitor.

Visualizing Molecular Pathways

The following diagrams illustrate the signaling pathways modulated by Punicafolin.

Caption: Punicafolin's inhibition of the NF-κB signaling pathway.

Caption: Punicafolin's modulation of the MAPK signaling pathway.

Caption: Workflow for Gelatin Zymography to assess MMP inhibition.

References

- 1. Polyphenols from the Peels of Punica granatum L. and Their Bioactivity of Suppressing Lipopolysaccharide-Stimulated Inflammatory Cytokines and Mediators in RAW 264.7 Cells via Activating p38 MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. KoreaMed Synapse [synapse.koreamed.org]

Spectroscopic and Mechanistic Insights into Punicafolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Punicafolin, an ellagitannin predominantly found in the leaves of Punica granatum (pomegranate), has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities. This technical guide provides a comprehensive overview of the spectroscopic data of Punicafolin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid in its identification and characterization. Furthermore, this document outlines generalized experimental protocols for its isolation and data acquisition, and visually details its inhibitory action on matrix metalloproteinases (MMPs), a key signaling pathway implicated in cancer metastasis.

Spectroscopic Data

The structural elucidation of Punicafolin, a complex polyphenolic compound, relies heavily on advanced spectroscopic techniques. The following sections summarize the key NMR and MS data.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of Punicafolin, as well as for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed for its analysis.

| Parameter | Value | Source |

| Molecular Formula | C₄₁H₃₀O₂₆ | [1] |

| Molecular Weight | 938.63 g/mol | [1] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | N/A |

| Precursor Ion (m/z) | 937.0961 [M-H]⁻ | N/A |

Table 1: Mass Spectrometry Data for Punicafolin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the detailed structural analysis of Punicafolin, providing information on the connectivity and stereochemistry of the molecule. ¹H NMR, in particular, is crucial for conformational analysis of the glucose core.

¹H NMR Data (Coupling Constants, JH,H in Hz)

The conformation of the central glucose moiety of Punicafolin is flexible and solvent-dependent. The following table presents the experimental proton-proton coupling constants (JH,H) in various deuterated solvents, which are critical for determining the conformational equilibrium.[2]

| Coupling | Acetone-d₆ | CD₃OD | DMSO-d₆ | D₂O |

| J₁,₂ | 5.1 | 4.5 | 1.8 | Not Resolved |

| J₂,₃ | 3.0 | 2.5 | 2.5 | Not Resolved |

| J₃,₄ | 5.6 | 5.2 | 9.7 | Not Resolved |

| J₄,₅ | 9.9 | 9.9 | 9.9 | Not Resolved |

| J₅,₆a | 6.0 | 5.8 | 6.2 | Not Resolved |

| J₅,₆b | 11.5 | 11.6 | 11.5 | Not Resolved |

Table 2: ¹H NMR Coupling Constants (JH,H) for the Glucose Moiety of Punicafolin in Different Solvents at 500 MHz and 20°C.[2]

¹³C NMR Data

Experimental Protocols

The following sections provide generalized methodologies for the isolation of Punicafolin and the acquisition of its spectroscopic data. These should be regarded as a starting point, with optimization likely required based on the specific plant material and available instrumentation.

Isolation of Punicafolin

Punicafolin is typically isolated from the leaves of Punica granatum. The general workflow involves extraction, fractionation, and purification.

Caption: Generalized workflow for the isolation of Punicafolin.

Protocol Details:

-

Plant Material Preparation: Fresh leaves of Punica granatum are collected, washed, and air-dried or lyophilized. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered leaves are extracted with a suitable solvent system, such as aqueous acetone or methanol, at room temperature with stirring. This process is typically repeated multiple times to ensure exhaustive extraction.[3]

-

Concentration and Fractionation: The combined extracts are filtered and concentrated under reduced pressure. The resulting aqueous suspension is then subjected to solvent-solvent partitioning, for example, with ethyl acetate, to separate compounds based on polarity. The ethyl acetate fraction, which is enriched with polyphenols, is collected.

-

Chromatographic Purification: The crude Punicafolin-containing fraction is subjected to column chromatography. Sephadex LH-20 is a common stationary phase for the separation of polyphenols, with elution typically carried out using a gradient of methanol in water.

-

Final Purification: Fractions containing Punicafolin are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Data Acquisition

High-quality NMR spectra are essential for structural confirmation.

Caption: Standard workflow for NMR data acquisition and analysis.

Protocol Details:

-

Sample Preparation: A few milligrams of pure Punicafolin are dissolved in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, CD₃OD) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.[4][5]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically used. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

2D NMR: A suite of 2D experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are acquired to establish proton-proton and proton-carbon correlations, which are crucial for complete structural assignment.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal.[6][7]

Mass Spectrometry Data Acquisition

LC-MS is the preferred method for analyzing Punicafolin.

Protocol Details:

-

Sample Preparation: A dilute solution of Punicafolin is prepared in a solvent compatible with HPLC, such as methanol or acetonitrile.

-

Chromatography: The sample is injected into an HPLC system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve ionization.[8]

-

Mass Spectrometry: The mass spectrometer is operated in negative ESI mode. Data is acquired in full scan mode to detect the [M-H]⁻ ion. For structural information, tandem MS (MS/MS) experiments are performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[8]

Signaling Pathway Visualization

Punicafolin has been shown to exert anti-cancer effects by inhibiting the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.

Caption: Punicafolin inhibits the activity of MMP-2 and MMP-9.

This diagram illustrates that Punicafolin directly inhibits the enzymatic activity of active MMP-2 and MMP-9. By doing so, it prevents the degradation of the extracellular matrix, which in turn suppresses tumor cell invasion and metastasis. This mechanism highlights the potential of Punicafolin as a therapeutic agent in oncology.[9][10][11][12]

Conclusion

This technical guide consolidates the available spectroscopic data for Punicafolin, providing a valuable resource for its identification and characterization. While comprehensive ¹³C NMR data remains to be fully elucidated in the literature, the provided ¹H NMR and MS data, coupled with the generalized experimental protocols, offer a solid foundation for researchers. The visualization of Punicafolin's inhibitory effect on the MMP-2/9 signaling pathway underscores its potential in drug discovery, particularly in the development of anti-metastatic agents. Further research is warranted to fully explore the therapeutic applications of this promising natural product.

References

- 1. Punicafolin - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 5. r-nmr.eu [r-nmr.eu]

- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. Punica granatum peel extracts: HPLC fractionation and LC MS analysis to quest compounds having activity against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of MMP-2 and MMP-9 Activities by Limonium tetragonum Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Punicafolin Solubility: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of punicafolin in various organic solvents, aimed at researchers, scientists, and professionals in drug development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to assist in laboratory settings.

Physicochemical Properties of Punicafolin

Punicafolin (CAS 88847-11-4) is a complex ellagitannin found in pomegranates (Punica granatum) and other plants.[1] Its large polyphenolic structure dictates its solubility characteristics. An understanding of its physicochemical properties is essential for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C41H30O26 | [1][2] |

| Molecular Weight | 938.7 g/mol | [2] |

| Predicted Water Solubility | 1.12 g/L | [3] |

| Predicted logP | 3.32 | [3] |

| pKa (Strongest Acidic) | 7.29 | [3] |

| Polar Surface Area | 444 Ų | [2] |

| Hydrogen Bond Donors | 15 | [3] |

| Hydrogen Bond Acceptors | 21 | [3] |

Solubility of Punicafolin and Related Ellagitannins

The following table summarizes the available qualitative and quantitative solubility data for punicafolin and the related, more extensively studied ellagitannins, punicalagin and punicalin.

| Compound | Solvent | Solubility | Source |

| Punicafolin | Methanol | Effective extraction solvent | |

| Punicafolin | Aqueous Dimethyl Sulfoxide (DMSO) | The ¹C₄ conformation is favored in this solvent system | |

| Punicalagin | Ethanol | ~15 mg/mL | |

| Punicalagin | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |

| Punicalagin | Dimethylformamide (DMF) | ~25 mg/mL | |

| Punicalagin | Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | |

| Punicalin | Dimethyl Sulfoxide (DMSO) | ≥82.5 mg/mL | |

| Punicalin | Water | ≥42.1 mg/mL | |

| Punicalin | Ethanol | ≥52.9 mg/mL |

Experimental Protocol for Solubility Determination of Punicafolin

The following is a detailed methodology for the quantitative determination of punicafolin solubility in various organic solvents using the solvent evaporation and High-Performance Liquid Chromatography (HPLC) method.

Materials and Reagents

-

Punicafolin (high purity standard)

-

Organic solvents (e.g., methanol, ethanol, acetone, isopropanol, acetonitrile, DMSO) of HPLC grade

-

Deionized water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Volumetric flasks

-

Microcentrifuge tubes

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Analytical balance

-

Centrifuge

-

HPLC system with a UV detector

-

C18 HPLC column

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of punicafolin to a known volume (e.g., 1 mL) of each selected organic solvent in a microcentrifuge tube.

-

Tightly cap the tubes to prevent solvent evaporation.

-

Agitate the samples using a vortex mixer for 1-2 minutes.

-

Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the incubation period, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved punicafolin.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully take a known aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the aliquot with the initial solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of punicafolin in the solvent of interest at known concentrations to create a calibration curve.

-

Inject the prepared standards and the diluted sample onto the HPLC system.

-

A typical mobile phase for ellagitannins consists of an acidified water or buffer solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol in a gradient elution.

-

Monitor the absorbance at a wavelength where punicafolin has maximum absorbance (e.g., around 260 nm).

-

The concentration of punicafolin in the diluted sample is determined by comparing its peak area with the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of punicafolin in the original saturated solution by multiplying the concentration determined by HPLC by the dilution factor.

-

The solubility is expressed in mg/mL or mol/L.

-

Visualizing Workflows and Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of punicafolin.

Caption: Workflow for determining punicafolin solubility.

General Mechanism of Enzyme Inhibition by Ellagitannins

While specific signaling pathways for punicafolin are not well-documented, ellagitannins, in general, are known to exert biological effects through mechanisms such as enzyme inhibition. For instance, punicafolin has been shown to inhibit hyaluronidase. The diagram below illustrates a generalized mechanism of non-competitive enzyme inhibition by an ellagitannin like punicafolin.

Caption: Non-competitive enzyme inhibition by punicafolin.

References

The Natural Abundance of Punicafolin in Pomegranate Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomegranate (Punica granatum L.) has been recognized for its medicinal properties for centuries, with various parts of the plant utilized for their therapeutic benefits. While the fruit is widely studied for its rich composition of bioactive compounds, the leaves represent a significant and often underutilized source of valuable phytochemicals. Among these is Punicafolin, an ellagitannin first isolated and characterized from pomegranate leaves by Tanaka et al. in 1985. Ellagitannins are a class of hydrolyzable tannins that are known for their potent antioxidant, anti-inflammatory, and potential anti-cancer activities. This technical guide provides an in-depth overview of the natural abundance of Punicafolin and related phenolic compounds in pomegranate leaves, detailed experimental protocols for their analysis, and a look into their biosynthetic origins. While quantitative data for Punicafolin itself is limited in publicly available literature, this guide compiles available data on key related compounds to provide a comprehensive phytochemical context.

Data Presentation: Phytochemical Composition of Pomegranate Leaves

The concentration of Punicafolin and other phytochemicals in pomegranate leaves can vary significantly based on factors such as the cultivar, geographical location, age of the leaves, and the extraction method employed. While specific quantitative data for Punicafolin is not widely available in comparative tables, the following tables summarize the content of other key phenolic compounds found in pomegranate leaf extracts, providing valuable context for the overall phytochemical profile.

Table 1: Quantitative Analysis of Phenolic Compounds in Pomegranate Leaf Extracts Using Different Extraction Methods

| Compound | Maceration (mg/g of dry extract) | Ultrasound-Assisted Extraction (UAE) (mg/g of dry extract) | Microwave-Assisted Extraction (MAE) (mg/g of dry extract) |

| Gallic Acid | 1.45 | 1.19 | 0.95 |

| (-)-Epicatechin | 0.7 | 2.4 | 1.8 |

| Granatin B | 0.133 | Not Detected | 3.0 |

Data adapted from a study on the valorization of Punica granatum L. leaves extracts. The study identified six tannins in total, though Punicafolin was not individually quantified.

Table 2: Content of Punicalagin and Related Substances in Pomegranate Leaves (cv. 'Taishanhong')

| Compound | Concentration (mg/g of dry weight) |

| α-punicalagin | Not Detected |

| β-punicalagin | Not Detected |

| Gallic Acid | 0.251 |

| Ellagic Acid | 0.087 |

| Pentagalloylglucose | 1.542 |

Data adapted from a study on the quantitative determination of punicalagin and related substances in different parts of pomegranate. While punicalagin was not detected in the leaves of this specific cultivar, the presence of its precursor, pentagalloylglucose, is noteworthy.

Experimental Protocols

The extraction and quantification of Punicafolin from pomegranate leaves require precise and validated methodologies. The following protocols are based on established methods for the analysis of ellagitannins and other phenolic compounds from plant matrices.

Extraction of Punicafolin and Other Phenolic Compounds

This protocol describes a general method for the extraction of phenolic compounds from pomegranate leaves, which can be optimized for Punicafolin.

Materials and Reagents:

-

Fresh or dried pomegranate leaves

-

Grinder or mortar and pestle

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Formic acid (analytical grade)

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Wash fresh pomegranate leaves thoroughly with distilled water and blot dry. For dried leaves, ensure they are free from foreign matter. Grind the leaves into a fine powder using a grinder or a mortar and pestle.

-

Extraction Solvent: Prepare an extraction solvent of methanol/water (80:20, v/v) containing 0.1% formic acid.

-

Extraction:

-

Weigh 10 g of the powdered leaf sample and place it in a flask.

-

Add 100 mL of the extraction solvent to the flask.

-

Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform ultrasound-assisted extraction for 30 minutes at 40°C, or microwave-assisted extraction at a controlled temperature and power.

-

-

Filtration and Centrifugation: Filter the extract through Whatman No. 1 filter paper. Centrifuge the filtrate at 10,000 rpm for 15 minutes at 4°C to remove any remaining solid particles.

-

Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Final Preparation: Re-dissolve the concentrated extract in a known volume of the mobile phase used for HPLC or UPLC-MS analysis and filter through a 0.45 µm syringe filter before injection.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of phenolic compounds.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution:

-

0-10 min, 10-20% B

-

10-30 min, 20-35% B

-

30-40 min, 35-50% B

-

40-45 min, 50-10% B

-

45-50 min, 10% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: DAD detection at 280 nm (for general phenolic compounds) and 360 nm (for ellagitannins).

Quantification:

-

Prepare a series of standard solutions of Punicafolin (if available) or a related, commercially available ellagitannin standard (e.g., punicalagin, ellagic acid) of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard.

-

Quantify Punicafolin in the leaf extracts by comparing its peak area with the calibration curve.

Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For higher sensitivity and specificity, UPLC-MS is the preferred method.

Instrumentation and Conditions:

-

UPLC-MS System: A UPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer) with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A suitable gradient program to achieve optimal separation.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

MS Conditions:

-

Ionization Mode: Negative ESI mode is typically used for phenolic compounds.

-

Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification.

-

Capillary Voltage, Cone Voltage, and Collision Energy: These parameters should be optimized for Punicafolin.

-

Quantification:

-

Quantification is performed using a standard calibration curve as described for HPLC, but with the higher sensitivity and selectivity offered by MS detection.

Mandatory Visualization

Biosynthesis of Hydrolyzable Tannins

Punicafolin, as an ellagitannin, is synthesized through the hydrolyzable tannin biosynthetic pathway. This pathway originates from the shikimate pathway, leading to the formation of gallic acid. Gallic acid is then esterified with glucose to form β-glucogallin, a key intermediate. Through a series of galloylation reactions, pentagalloylglucose is formed, which serves as the precursor for both gallotannins and ellagitannins. The oxidative coupling of galloyl groups in pentagalloylglucose leads to the formation of the hexahydroxydiphenoyl (HHDP) group, characteristic of ellagitannins like Punicafolin.

Experimental Workflow for Punicafolin Analysis

The following diagram illustrates the general workflow for the extraction and quantification of Punicafolin from pomegranate leaves.

Conclusion

Pomegranate leaves are a promising and abundant source of the bioactive ellagitannin, Punicafolin. While comprehensive quantitative data for Punicafolin remains an area for further research, the methodologies for its extraction and analysis are well-established within the broader context of phytochemistry. The information and protocols provided in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the potential of Punicafolin and other valuable compounds from pomegranate leaves. Further studies focusing on the quantification of Punicafolin across different cultivars and growing conditions are warranted to fully unlock the therapeutic and commercial potential of this natural product.

A Technical Guide to Punicafolin: An Ellagitannin with Therapeutic Potential

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of punicafolin, an ellagitannin found predominantly in the leaves of Punica granatum (pomegranate) and in Phyllanthus emblica. Punicafolin is a member of the hydrolyzable tannin class of polyphenols and is structurally defined as 1,2,4-tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-β-D-glucose.[1][2] This guide synthesizes current research on its chemical properties, natural biosynthesis, and significant biological activities, including its potent anti-cancer, anti-inflammatory, and specific enzyme-inhibiting effects. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside quantitative data and visual diagrams of its mechanisms of action to support further research and development in the fields of pharmacology and natural product chemistry.

Introduction to Punicafolin and Ellagitannins

Chemical Identity of Punicafolin

Punicafolin (CAS 88847-11-4) is a complex polyphenol with the molecular formula C41H30O26 and a molar mass of approximately 938.67 g/mol .[2][3] Structurally, it is an isomer of tellimagrandin II, distinguished by the specific attachment of a hexahydroxydiphenoyl (HHDP) group at the 3,6 positions of a central glucose core, which is also esterified with three galloyl groups at the 1,2, and 4 positions.[1][2] Recent studies have highlighted its conformational flexibility in solution, where it exists in an equilibrium of skew-boat (³S₁) and chair (¹C₄) forms, a characteristic that may be vital for its bioactivity and its role as a precursor in the biosynthesis of other ellagitannins.[1]

The Ellagitannin Class: A Primer

Ellagitannins are a major subclass of hydrolyzable tannins.[4] Their defining characteristic is the presence of at least one HHDP unit, which is formed by the intramolecular C-C oxidative coupling of two adjacent galloyl groups.[5] Upon hydrolysis, ellagitannins yield gallic acid, ellagic acid (the lactonized form of HHDP), and a polyol core, typically glucose.[6] This class of compounds is responsible for a significant portion of the antioxidant and health-promoting properties of many fruits and nuts, most notably pomegranates.[6][7]

Natural Occurrence and Biosynthesis

Punicafolin is naturally found in the leaves of Punica granatum (pomegranate) and the plant Phyllanthus emblica.[1][2][8] The biosynthesis of ellagitannins is a complex enzymatic process starting from the shikimate pathway, which produces gallic acid.[1] The pathway to punicafolin begins with the sequential esterification of a glucose core with gallic acid to form 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). Subsequent intramolecular oxidative coupling between two galloyl groups on PGG leads to the formation of the first ellagitannin, tellimagrandin II, a direct precursor to punicafolin.[9]

Biological Activities and Mechanisms of Action

Punicafolin and related ellagitannins exhibit a wide range of biological activities, positioning them as compounds of significant interest for drug development.

Anti-Cancer and Anti-Metastatic Properties

2.1.1 Inhibition of Matrix Metalloproteinases (MMP-2/-9) A key mechanism underlying the anti-cancer potential of punicafolin is its potent anti-angiogenic activity through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes are critical for the degradation of the extracellular matrix, a fundamental step in tumor cell invasion, metastasis, and the formation of new blood vessels (angiogenesis).[1] By inhibiting MMP-2 and MMP-9 activity, punicafolin effectively reduces the invasive capacity of cancer cells.[1] Studies have identified punicafolin as a highly potent inhibitor of HT1080 fibrosarcoma cell invasion among several tested hydrolyzable tannins.[1]

2.1.2 Anti-proliferative Effects Extracts containing punicafolin have been demonstrated to inhibit the proliferation of various cancer cell types in a dose-dependent manner.[1] This anti-proliferative action is often linked to the induction of cell cycle arrest, preventing cancer cells from dividing and expanding.[1]

Anti-Inflammatory Mechanisms

Pomegranate ellagitannins are well-documented for their anti-inflammatory properties.[7] While direct studies on punicafolin are emerging, extensive research on the closely related and co-occurring compound, punicalagin, provides insight into the likely mechanisms. These compounds can modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10][11] They work by suppressing the phosphorylation of key proteins in these cascades (e.g., p38, JNK, ERK, IκBα), which in turn reduces the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[10][11][12]

Other Bioactivities

Punicafolin has been identified as a potent inhibitor of hyaluronidase. This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, thereby increasing tissue permeability.[1] The ability of punicafolin to inhibit hyaluronidase suggests a role in modulating tissue integrity and related physiological and pathological processes.[1]

Quantitative Bioactivity Data

The following tables summarize key quantitative data from in vitro studies on punicafolin and related pomegranate ellagitannins. Data for punicalagin and punicalin are included to provide a broader context of the bioactivity of this class of compounds from the same source.

Table 1: In Vitro Enzyme Inhibition Data

| Compound | Target Enzyme | Assay/Model | Result | Reference |

|---|---|---|---|---|

| Punicafolin | Hyaluronidase | Spectrophotometric Assay | 96% inhibition at 10 mmol/L | [1] |

| Punicalagin | Carbonic Anhydrase | Enzyme Inhibition Assay | Highly active inhibitor |[13] |

Table 2: Anti-inflammatory Activity of Pomegranate Ellagitannins

| Compound(s) | Cell Model | Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| Punicalagin | RAW264.7 Macrophages | LPS | Significantly decreased NO, PGE2, IL-1β, IL-6, TNF-α secretion. | [11] |

| Punicalagin | Bovine Endometrial Cells | LPS | Significantly decreased IL-1β, IL-6, IL-8 production. | [10] |

| Punicalagin, Punicalin, Ellagic Acid | Human PBMCs | PHA | Dose-dependent reduction of TNF-α, IL-6, and IL-8 levels. |[14] |

Table 3: Anti-proliferative Activity of Pomegranate Ellagitannins

| Compound(s) | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Pomegranate Leaf Extracts (containing Punicafolin) | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant suppression of proliferation. | [1] |

| Punicalagin | Human Lung Cancer (A549) | Concentration-dependent pro-apoptotic effect (up to 30 µM). | [15] |

| Punicalagin | Human Cervical Cancer (HeLa) | Dose- and time-dependent antiproliferative action (up to 200 µM). | [15] |

| Punicalagin | Human Ovarian Cancer (A2780) | Dose- and time-dependently reduced viability. |[15] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of punicafolin.

Extraction and Isolation from Natural Sources

Modern chromatographic techniques are essential for obtaining high-purity punicafolin for research. Mass-directed preparative HPLC is a highly efficient method.[16]

Protocol 1: Mass-Directed Preparative LC-MS for High-Purity Isolation (Adapted from methods for punicalagin isolation[16][17])

-

Materials: Dried pomegranate leaf powder, 80% Methanol, Deionized water, Acetonitrile (HPLC grade), Formic acid (LC-MS grade).

-

Equipment: Soxhlet apparatus, Rotary evaporator, Freeze-dryer, Preparative HPLC system coupled to a single quadrupole mass spectrometer with an ESI source and an automated fraction collector.

-

Method:

-

Extraction: Extract 100 g of powdered pomegranate leaves with 80% methanol using a Soxhlet apparatus for 8 hours.

-